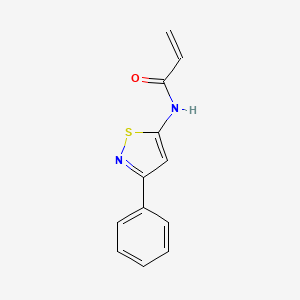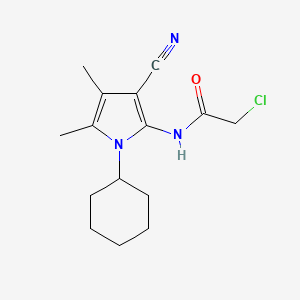![molecular formula C8H11F3N2O B2700613 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 2091398-00-2](/img/structure/B2700613.png)
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[45]dec-2-ene is a spirocyclic compound characterized by the presence of a trifluoromethyl group, an oxa (oxygen-containing) ring, and a diazaspiro (two nitrogen atoms in a spirocyclic structure) framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a trifluoromethyl-containing precursor with a suitable diaza compound under controlled conditions. For example, the reaction of a trifluoromethyl ketone with a diaza compound in the presence of a base can lead to the formation of the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a key consideration for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
- 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene
- N-[4-(Trifluoromethyl)phenyl]-4-thia-1,2-diazaspiro[4.6]undec-2-ene-3-carboxamide
Uniqueness
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development. Additionally, the spirocyclic structure provides rigidity and conformational stability, which can be advantageous in designing molecules with specific biological activities .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7/h12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRBMZCEZOFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

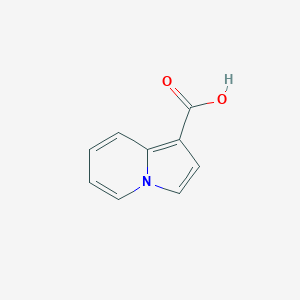

![1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea](/img/structure/B2700535.png)
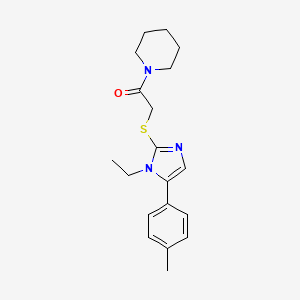

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)
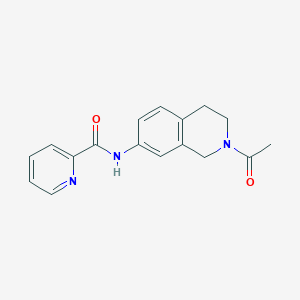
![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)
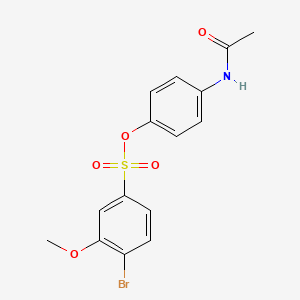
![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)
![4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide](/img/structure/B2700549.png)
